Product packaging for 6-methyl-3-phenyl-4H-chromen-4-one(Cat. No.:CAS No. 1217-93-2)

6-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B11192299
CAS No.: 1217-93-2
M. Wt: 236.26 g/mol
InChI Key: WPPSYROXFNGOGO-UHFFFAOYSA-N
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Description

Significance of the 4H-Chromen-4-one Moiety as a Privileged Scaffold in Drug Discovery and Development

The 4H-chromen-4-one nucleus is considered a "privileged scaffold" in drug discovery. researchgate.netresearchgate.netnih.gov This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The versatility of the chromone (B188151) scaffold allows for the synthesis of diverse libraries of compounds with a wide array of pharmacological properties. researchgate.netnih.gov

The biological significance of the 4H-chromen-4-one scaffold is underscored by its presence in numerous compounds with demonstrated therapeutic effects. These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral activities. researchgate.netnih.govnih.gov Its ability to modulate the activity of various enzymes and receptors makes it a focal point of research in the development of treatments for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. nih.govrsc.org

Specific Context of the 6-Methyl-3-Phenyl-4H-Chromen-4-one Core Structure within Chromen-4-one Research

The compound this compound belongs to the isoflavone (B191592) class of 4H-chromen-4-ones. Its specific structure, featuring a methyl group at the 6-position and a phenyl group at the 3-position, distinguishes it from other isoflavones and imparts unique chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B11192299 6-methyl-3-phenyl-4H-chromen-4-one CAS No. 1217-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217-93-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

6-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)16(17)14(10-18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WPPSYROXFNGOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 4h Chromen 4 One Derivatives

Contemporary Synthetic Routes to the 4H-Chromen-4-one Nucleus

The construction of the 4H-chromen-4-one core can be accomplished through a variety of modern synthetic approaches, ranging from classic intramolecular cyclizations to sophisticated metal-catalyzed and multicomponent reactions. These methods provide access to the fundamental structure of compounds such as 6-methyl-3-phenyl-4H-chromen-4-one.

Intramolecular cyclization remains a cornerstone for the synthesis of the chromone (B188151) nucleus. The Baker-Venkataraman rearrangement is a classic and widely used method for synthesizing chromones and flavones. wikipedia.org This reaction involves the base-promoted rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. chemistry-reaction.comyoutube.com Subsequent acid-catalyzed cyclodehydration of this diketone affords the final 4H-chromen-4-one product. wikipedia.orgyoutube.comrsc.org The process begins with a base abstracting an alpha-hydrogen from the ketone to form an enolate, which then attacks the ester carbonyl in an intramolecular fashion. wikipedia.org

A more contemporary approach involves the intramolecular Wittig reaction. organic-chemistry.orgnih.gov A novel, one-pot method has been developed where silyl (B83357) esters of O-acyl(aroyl)salicylic acids react with (trimethylsilyl)methylenetriphenylphosphorane. organic-chemistry.orgresearchgate.net This reaction forms an acylphosphorane intermediate, which then undergoes an intramolecular Wittig cyclization on the ester carbonyl to yield the 4H-chromen-4-one scaffold in good to excellent yields, typically ranging from 55-80%. organic-chemistry.orgresearchgate.net This strategy offers a significant advantage over traditional methods by avoiding harsh reaction conditions. organic-chemistry.org

Table 1: Comparison of Intramolecular Cyclization Methods

Method Precursor Key Intermediate Conditions Advantage
Baker-Venkataraman 2-Acyloxyacetophenone 1,3-Diketone 1. Base (e.g., KOH, Pyridine) 2. Acid (e.g., H₂SO₄) Well-established, reliable for flavone (B191248) synthesis. wikipedia.orgrsc.org

| Intramolecular Wittig | Silyl ester of O-acylsalicylic acid | Acylphosphorane | (Trimethylsilyl)methylenetriphenylphosphorane, one-pot | Mild conditions, good yields, simpler route. organic-chemistry.orgnih.gov |

Both metal-catalyzed and metal-free reactions have been effectively employed to construct the 4H-chromen-4-one system. Palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has emerged as an efficient route. researchgate.netacs.org Using a catalyst system like Pd(PPh₃)₄/Xphos with a base such as K₂CO₃, a variety of functionalized flavonoids can be synthesized in moderate to good yields. researchgate.netacs.org Another palladium-catalyzed strategy involves the π-chelating-assisted C-H bond olefination at the C-2/C-3 double bond of the chromone to introduce further complexity. nih.gov

In the realm of metal-free synthesis, a protocol using tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) enables the oxidative C-C bond formation to convert chroman-4-ones into 4H-chromen-4-ones in good to excellent yields. researchgate.netresearchgate.net Additionally, sulfuric acid has been shown to promote a tandem reaction between phenols and acetophenones under solvent-free conditions, affording functionalized 4H-chromenes efficiently, with water as the only byproduct. rsc.org Enantioselective synthesis has also been achieved using chiral Ni(II) complexes to catalyze the reaction of ortho-quinone methides and dicarbonyls, yielding enantioenriched 4H-chromenes. rsc.org

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot, making them highly attractive for generating diverse libraries of chromone derivatives. nih.govnih.gov An innovative union of two distinct four-component reactions in water has been reported to construct pyrazole- and pyranopyrazole-adorned 4H-chromenes. nih.gov A common MCR approach for 2-amino-4H-chromenes involves the one-pot reaction of an aldehyde, malononitrile, and a phenolic compound (like resorcinol (B1680541) or α-naphthol). sharif.edusharif.edu This domino Knoevenagel-Michael-cyclization reaction can be promoted by various catalysts, including superparamagnetic nanocatalysts like nano-kaoline/BF₃/Fe₃O₄, which offers advantages such as high yields, solvent-free conditions, and catalyst recyclability. sharif.edusharif.edu

MCRs also provide access to fused heterocyclic systems. For example, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This method proceeds via a sequential MCR and intramolecular Michael cyclization. nih.gov

Table 2: Examples of Multicomponent Reactions for Chromene Synthesis

Reactants Catalyst Product Type Key Features
Aldehyde, Malononitrile, Phenolic Compound nano-kaoline/BF₃/Fe₃O₄ 2-Amino-4H-chromene Green, solvent-free, high yields, recyclable catalyst. sharif.edusharif.edu
2-Oxo-2H-chromene-3-carbaldehyde, Isocyanide, Aniline None specified Chromeno[4,3-b]pyrrol-4(1H)-one One-pot assembly of fused systems, broad substrate scope. nih.gov

Regioselective Functionalization and Derivatization Strategies of the 4H-Chromen-4-one System

Once the 4H-chromen-4-one nucleus is formed, its properties can be fine-tuned through regioselective functionalization. These modifications can be directed at specific positions on either the pyranone or the benzene (B151609) ring, or involve the attachment of entirely new heterocyclic systems.

The chromone scaffold offers multiple sites for functionalization. The C-2 and C-3 positions on the pyranone ring are common targets for modification. scispace.com For instance, palladium-catalyzed C-H bond olefination allows for the introduction of olefinic groups at the ortho-position of a C-3 benzyl (B1604629) substituent by using the C-2/C-3 double bond as a chelating assistant. nih.gov The synthesis of 3-substituted derivatives is a key area of interest. scispace.com

The benzene ring, particularly at positions C-6, C-7, and C-8, can also be modified. For a target molecule like this compound, the starting materials, such as a substituted 2-hydroxyacetophenone, would dictate the pattern on the benzene ring. For example, using 2-hydroxy-5-methylacetophenone in a Baker-Venkataraman synthesis would install the methyl group at the C-6 position. Further modifications on the formed ring system allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

Fusing or linking other heterocyclic rings to the 4H-chromen-4-one scaffold is a widely employed strategy to generate novel chemical entities.

Oxadiazole: Chromen-4-one substituted 1,3,4-oxadiazole (B1194373) analogues have been synthesized and evaluated for biological activity. mdpi.comresearchgate.netnih.gov The synthesis typically involves converting a carboxylic acid functionalized chromone into an ester, then a hydrazide, which is subsequently cyclized with a substituted benzoic acid or acyl chloride to form the oxadiazole ring. mdpi.com

Pyrimidine (B1678525): Pyrimidine-containing 4H-chromen-4-one derivatives have been designed and synthesized by combining the two bioactive substructures. nih.govbohrium.comresearchgate.net These syntheses can involve linking the two moieties through ether and thioether linkages. nih.govbohrium.com

Thiazole (B1198619): The synthesis of chromone derivatives bearing a thiazole ring has been achieved through several methods. researchgate.netscispace.com One approach involves preparing thiazole-containing propenone derivatives and then subjecting them to the Algar-Flynn-Oyamada reaction to construct the chromone core. scispace.com Fused systems, such as 4H-chromeno[3,4-d]thiazol-4-ones, represent another class of derivatives. researchgate.net

Quinazolinone: Quinazolinone moieties can be integrated with the chromone structure. researchgate.net While direct synthesis of a "this compound"-quinazolinone hybrid is not explicitly detailed in the provided context, general methods for synthesizing quinazolinone derivatives, often from 2-aminobenzamides, could be adapted to link with a functionalized chromone precursor. researchgate.netdoaj.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4H-Chromen-4-one
(Trimethylsilyl)methylenetriphenylphosphorane
2-Acyloxyacetophenone
1,3-Diketone
2-Hydroxyacetophenone
Chroman-4-one
tert-Butyl hydroperoxide (TBHP)
Tetrabutylammonium iodide (TBAI)
2-Oxo-2H-chromene-3-carbaldehyde
Chromeno[4,3-b]pyrrol-4(1H)-one
3-Cyanochromone
2-(1H-Imidazol-1-yl)-4H-chromen-4-one
1,3,4-Oxadiazole
Pyrimidine
Thiazole
Quinazolinone
4H-Chromeno[3,4-d]thiazol-4-one

Formation of Schiff Bases and Related Iminomethyl Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are significant compounds in medicinal and coordination chemistry. wjpsonline.com Their synthesis from chromone precursors typically involves the condensation of a 3-formyl-4H-chromen-4-one with a primary amine. wjpsonline.comnih.gov This reaction provides a versatile method for introducing a wide range of substituents into the chromone scaffold, thereby modulating its chemical and biological properties.

The general synthetic protocol involves reacting 3-formyl chromone or its substituted analogues with a primary amine (aliphatic or aromatic) in a suitable solvent, often ethanol. nih.gov The reaction mixture is typically heated under reflux to facilitate the condensation and removal of water, driving the reaction to completion. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). wjpsonline.comnih.gov

For instance, the Schiff base 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one is synthesized by the condensation of 3-formyl chromone and 2-aminophenol (B121084) in refluxing ethanol. nih.gov This methodology is broadly applicable and can be used to generate a library of Schiff base derivatives by varying the amine component. The resulting imine products are often crystalline solids that can be purified by recrystallization. wjpsonline.com

While the direct formation of a Schiff base from this compound is not feasible due to the absence of a carbonyl group for condensation, a derivative such as 3-formyl-6-methyl-4H-chromen-4-one could serve as a suitable precursor for such transformations. The resulting Schiff bases are valuable intermediates and have been investigated as colorimetric sensors for metal ions. nih.gov

Table 1: Examples of Synthesized Chromone-Based Schiff Bases

Precursor 1Precursor 2Synthesized CompoundReference
3-Formyl chromone2-Aminophenol3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one nih.gov
3-Formyl chromoneBenzoic acid2-((4-oxo-4H-chromen-3-yl)methylneamino) benzoicacid science.gov
3-Formyl chromone3-Hydroxy-2-aminopyridine3-((3-hydroxypyridin-2-ylimino)methyl)-4H-chromen-4-one science.gov
3-Formyl chromone2-Aminothiophenol3-((2-mercaptophenylimino)methyl)-4H-chromen-4-one science.gov

Synthesis of Related Analogues and Their Precursors (e.g., Chroman-4-ones from Chromen-4-ones)

Chroman-4-ones, which feature a saturated heterocyclic ring, are important analogues of chromen-4-ones. Their synthesis can be achieved either by building the ring system from acyclic precursors or by the chemical reduction of the corresponding chromen-4-one.

Synthesis from Precursors:

A common and efficient method for synthesizing chroman-4-ones involves the intramolecular cyclization of 2'-hydroxychalcones or related precursors. For example, substituted chroman-4-ones can be prepared through a one-step procedure involving the reaction of an appropriate 2'-hydroxyacetophenone (B8834) with an aldehyde. acs.org This reaction can be promoted by microwave irradiation in the presence of a base like diisopropylamine (B44863) (DIPA) in ethanol. acs.org

Another modern approach is the visible-light-driven photoredox-neutral alkene acylarylation. nih.govfrontiersin.org This metal- and oxidant-free method allows for the synthesis of 3-(arylmethyl)chroman-4-ones from alkenoic acids and cyanoarenes. nih.govfrontiersin.org The reaction proceeds under mild conditions, utilizing a phosphoranyl radical-mediated acyl radical-initiated cyclization. nih.govfrontiersin.org This technique demonstrates good functional group tolerance and can be scaled up. nih.govfrontiersin.org

Conversion from Chromen-4-ones:

The conversion of a 4H-chromen-4-one to a chroman-4-one involves the selective reduction of the C2-C3 double bond. This transformation is a key step in modifying the chromone scaffold. Catalytic hydrogenation is a standard method for this reduction, typically employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Furthermore, derivatives of the specific target scaffold, such as 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one (a flavanone), have been synthesized and used as starting materials for further chemical modifications. researchgate.net For example, the reaction of this flavanone (B1672756) with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime derivatives. researchgate.net These transformations highlight the utility of the chroman-4-one core as a template for generating diverse molecular structures. researchgate.net

Table 2: Synthesis of Chroman-4-one Derivatives

Starting Material(s)MethodProductYieldReference
2'-Hydroxyacetophenone, AldehydeMicrowave irradiation, DIPA, EtOHSubstituted Chroman-4-onesVariable acs.org
Alkenoic acid, CyanoareneVisible-light photocatalysis, 3DPAFIPN, P(p-tol)₃3-(Arylmethyl)chroman-4-onesModerate to Good nih.govfrontiersin.org
6-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-chromen-4-one, Hydroxylamine hydrochlorideCondensation(Z)- and (E)-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-(4-nitrophenyl)propan-1-one oxime~85% researchgate.net
2-(Allyloxy)arylaldehydes, Oxamic acidsDecarboxylative radical cascade cyclization (metal-free)Amide-containing chroman-4-onesHigh researchgate.net

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, advanced two-dimensional (2D) techniques are essential for unambiguously assigning complex structures and elucidating stereochemistry.

Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are used to establish connectivity between protons and carbons over two to three bonds and one bond, respectively. For derivatives of 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one, 2D NMR investigations have been crucial in confirming the molecular framework. researchgate.net

For determining the spatial proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. libretexts.org NOESY detects through-space interactions between protons that are close to each other, which is critical for confirming stereochemical relationships and understanding the molecule's conformation in solution. libretexts.orgyoutube.com A NOESY spectrum reveals cross-peaks between protons that are less than approximately 5 angstroms apart, providing definitive evidence of their relative orientation. youtube.com This is distinct from COSY, which shows through-bond correlations. youtube.com For example, in a related compound, 6-methyl-3-(methyl-d3)-2-phenyl-4H-thiochromen-4-one, NMR data has been meticulously recorded, laying the groundwork for similar detailed analyses. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Thiochromenone Analog Data for 6-methyl-3-(methyl-d3)-2-phenyl-4H-thiochromen-4-one

NucleusChemical Shift (ppm)
¹H8.39 (s, 1H), 7.54–7.33 (m, 7H), 2.50 (s, 3H)
¹³C180.6, 147.9, 137.4, 137.1, 134.6, 132.5, 130.7, 129.9, 129.3, 128.8, 128.7, 128.6, 21.4
Source: rsc.org

High-Resolution Mass Spectrometry and Elemental Analysis for Definitive Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is indispensable for confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, HRMS offers a high degree of confidence in the compound's composition.

For instance, HRMS analysis of related deuterated thioflavone derivatives using Electrospray Ionization (ESI) has yielded exact mass measurements that closely match the calculated values, confirming their elemental formulas. rsc.org This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Example of HRMS Data for a Related Chromenone Analog Data for 6-methyl-3-(methyl-d3)-2-phenyl-4H-thiochromen-4-one

IonCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺
C₁₇H₁₁D₃NaOS⁺292.0846292.0853
Source: rsc.org

Elemental analysis complements HRMS by providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data serves as an additional check on the purity and empirical formula of the substance. researchgate.net

X-ray Crystallography for Precise Molecular Geometries and Intermolecular Interaction Mapping

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thus determine the exact positions of atoms, bond lengths, and bond angles.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Ligand Binding Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), provides information about the conjugated systems and electronic structure of the compound. Theoretical and experimental UV-Vis spectra have been used to characterize related compounds, confirming electronic properties and charge transfer excitations. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has been excited by absorbing light, is a highly sensitive technique. It is particularly useful for studying how a compound's environment affects its electronic structure. For example, studies on related 3-hydroxychromone derivatives have shown that the fluorescence emission can shift significantly upon binding to metal ions like Al³⁺, demonstrating the utility of this technique in studying ligand binding interactions. nih.gov The photophysical properties of chromenone derivatives, including their absorption and fluorescence spectra, can be influenced by factors such as solvent polarity and pH. researchgate.net

Application of Vibrational Spectroscopy (IR, Raman) for Structural Confirmation and Computational Validation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure. nih.gov

IR spectroscopy is sensitive to changes in the dipole moment during a vibration and is particularly useful for identifying polar functional groups. nih.gov For example, the strong absorption band in the 1650-1600 cm⁻¹ region is characteristic of the C=O stretching vibration of the pyrone ring in flavonoids. IR spectra are available for related compounds like 6-hydroxy-3-phenyl-4H-chromen-4-one, which aids in structural confirmation. chemicalbook.com

Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule, making it excellent for identifying non-polar bonds and skeletal structures, such as C=C bonds within the aromatic rings. nih.govmpg.de The combination of IR and Raman provides a more complete picture of the vibrational modes. capes.gov.br Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which can then be compared to experimental data for validation of the structural assignment. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Flavonoid-type Structures

Vibrational ModeTypical Frequency Range (cm⁻¹)
C=O stretch (ketone in pyrone ring)1650 - 1600
C=C stretch (aromatic)1600 - 1450
C-O-C stretch (ether)1250 - 1050
C-H bend (aromatic)900 - 675

Thermogravimetric Analysis for Thermal Stability and Complex Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This method is used to determine the thermal stability of a compound and to study its decomposition profile. By heating a sample at a controlled rate in a specific atmosphere, a TGA curve is generated, showing temperature ranges where the compound is stable and where it undergoes degradation or decomposition. This information is valuable for understanding the material's properties and limitations at elevated temperatures. TGA is also used to characterize the composition of multi-component systems and metal complexes by identifying distinct mass loss steps corresponding to the loss of ligands or decomposition of different components.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 4h Chromen 4 One Compounds

Elucidation of Key Pharmacophoric Features and Modulating Factors on the 4H-Chromen-4-one Scaffold

The 4H-chromen-4-one core, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is a key pharmacophoric feature responsible for the diverse biological activities of these compounds. frontiersin.orgnih.gov The planar aromatic system and the presence of a ketone group and an ether oxygen atom are critical for interactions with various biological targets. The carbonyl group at the C-4 position often acts as a hydrogen bond acceptor, a crucial interaction for the binding of these compounds to enzymes and receptors. acs.org

Impact of Substitution Patterns on Biological Response and Molecular Targets

The biological activity of 4H-chromen-4-one derivatives can be significantly influenced by the nature and position of substituents on the chromenone core and any attached phenyl rings. frontiersin.orgnih.gov These substitutions can affect the molecule's lipophilicity, electronic distribution, and steric properties, thereby altering its affinity and selectivity for biological targets.

Substituents on the phenyl ring at the C-2 or C-3 position play a vital role in determining the biological activity. In the case of 6-methyl-3-phenyl-4H-chromen-4-one, the 3-phenyl group is a significant feature. The orientation of this phenyl ring relative to the chromenone core can impact receptor binding. nih.gov

The presence of a methyl group at the C-6 position of the chromenone core, as in this compound, can also modulate activity. This substitution can influence the electronic properties of the benzene ring of the chromenone and provide additional hydrophobic interactions with the target protein. Studies on related compounds have shown that substitutions at this position can affect the potency of GPR55 receptor antagonists. acs.org

Furthermore, substitutions on the C-3 phenyl ring can have a profound effect. For example, in a series of chromen-4-one-oxadiazole analogs, a fluoro group at the ortho position of a phenyl ring resulted in the most potent β-glucuronidase inhibitor, highlighting the importance of the electronic nature of the substituent. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

Compound/DerivativeSubstituent(s)Observed Biological Effect
3-(4-methylphenyl)-4H-chromen-4-one4-methyl on the 3-phenyl groupSpecific dihedral angle between the chromenone and phenyl ring, influencing crystal packing and potentially biological interactions. nih.gov
2-(4-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-oneOrtho-fluoro on a terminal phenyl ringPotent inhibition of β-glucuronidase, suggesting the importance of electron-withdrawing groups at this position. nih.gov
2-(4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-onePara-nitro on a terminal phenyl ringSignificant β-glucuronidase inhibitory activity. nih.gov

The introduction of heterocyclic rings and other functional groups at various positions of the 4H-chromen-4-one scaffold can lead to compounds with enhanced and specific biological activities. For example, the incorporation of an isoxazole (B147169) moiety can contribute to improved efficacy and pharmacokinetic profiles. rkmmanr.org

Research has shown that substitutions at the C-2 and C-8 positions are particularly important. For instance, a series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory activity, with one compound showing significant potential by inhibiting the TLR4/MAPK signaling pathway. nih.gov In another study, 8-substituted chromen-4-one-2-carboxylic acid derivatives were identified as potent agonists for the orphan G protein-coupled receptor 35 (GPR35). researchgate.net

The nature of the substituent at the C-3 position is also critical. The development of 3-sulfonyl-4H-chromenes from o-hydroxychalcones highlights a method to introduce a sulfonyl group at this position, creating functionalized chromene derivatives with potential biological activities. beilstein-journals.org

Table 2: Influence of Substituents at C-2, C-3, and C-8 Positions

Position of SubstitutionType of SubstituentResulting Biological Activity/Significance
C-2Phenyl groupAnti-inflammatory activity through inhibition of the TLR4/MAPK pathway. nih.gov
C-3Sulfonyl groupFacile synthesis route for functionalized chromenes. beilstein-journals.org
C-8Various residues connected via a benzamido linkerPotent and selective agonism for the human GPR35. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govijbpas.com For 4H-chromen-4-one derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their biological activities.

These models correlate the physicochemical properties (descriptors) of the molecules with their biological activities. For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives acting as GPR35 agonists, 3D-QSAR models were developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net The resulting models indicated that steric, electrostatic, and hydrophobic properties play a significant role in the agonist activity. The contour maps generated from these studies provide valuable insights for designing new compounds with improved potency. researchgate.net

Structure-Based Drug Design (SBDD) and Scaffold Optimization Approaches

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This approach is highly relevant for the development of drugs based on the 4H-chromen-4-one scaffold. By understanding the binding mode of these compounds within the active site of a target protein, medicinal chemists can make rational modifications to the scaffold to improve binding affinity and selectivity. rkmmanr.org

For instance, in the development of GPR55 antagonists, the chromenone scaffold was used as a starting point. acs.org Molecular docking studies, a key component of SBDD, can predict how a molecule like this compound would bind to a target. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the optimization of the scaffold. rkmmanr.org This can involve modifying existing substituents or introducing new functional groups to enhance interactions with specific amino acid residues in the binding pocket.

Scaffold optimization can also involve replacing parts of the molecule to improve its drug-like properties. For example, the thio-analogue of a potent GPR55 agonist was synthesized, where the keto function was replaced by a thio function. This modification led to a loss of agonistic activity, indicating the critical role of the carbonyl oxygen as a hydrogen bond acceptor for receptor activation. acs.org

In Vitro Biological Activities and Molecular Mechanistic Elucidations

Enzyme Inhibition Studies and Mechanistic Insights

Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating cellular processes like cell shape, motility, and proliferation. nih.gov These kinases are considered significant therapeutic targets for various diseases, including cardiovascular disorders and cancer. nih.govnih.gov Chroman-based compounds have emerged as potent inhibitors of ROCK. rsc.org Specifically, derivatives of chroman have been synthesized and evaluated for their inhibitory properties against ROCK-II. rsc.org

Studies on amide-chroman derivatives have led to the discovery of potent and isoform-selective ROCK2 inhibitors. For instance, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated a remarkable ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.net Molecular docking studies suggest that hydrophobic interactions are key to this high potency and selectivity, with the residue Lys121 in ROCK2 being identified as a critical determinant for isoform-specific inhibition. researchgate.net The development of such selective inhibitors is crucial as ROCK1 and ROCK2, despite their high homology, have distinct physiological functions. nih.govresearchgate.net

Compound Target Kinase IC50 Value Selectivity
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK23 nM22.7-fold vs. ROCK1

This table summarizes the inhibitory activity of a key chroman derivative against Rho Kinase (ROCK) II.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, is primarily a cytoplasmic protein involved in various cellular processes, including cell cycle regulation and has been implicated in neurodegenerative diseases and cancer. nih.govnih.gov The inhibition of SIRT2 is a promising therapeutic strategy, and chromone-based structures have been identified as selective and potent inhibitors.

A series of substituted chromone (B188151) and chroman-4-one derivatives have been synthesized and shown to be effective SIRT2 inhibitors with IC50 values in the low micromolar range. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substitution at the 2-, 6-, and 8-positions of the chroman-4-one scaffold is crucial for inhibitory potency. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.gov The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM for SIRT2. nih.govacs.org Importantly, these compounds exhibited high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

Compound Target Deacetylase IC50 Value Selectivity
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 μMHigh selectivity over SIRT1 and SIRT3

This table presents the inhibitory concentration of a chroman-4-one derivative against Sirtuin 2.

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Within this class, α-glucosidase and β-glucuronidase are of significant interest. α-Glucosidase, located in the brush border of the intestine, is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comresearchgate.net β-Glucuronidase is a lysosomal hydrolase, and its overexpression has been linked to various cancers. nih.gov

Derivatives of the chromone scaffold have demonstrated inhibitory activity against these hydrolases. For instance, certain halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which share structural similarities with the chromone core, have shown potent dual inhibition of both α-glucosidase and α-amylase. mdpi.com Specifically, a 6-bromo-2-phenyl substituted derivative and its 6-bromo-8-iodo-2-phenyl counterpart exhibited IC50 values of 1.08 ± 0.02 μM and 1.01 ± 0.05 μM against α-glucosidase, respectively, which is more potent than the standard drug acarbose (B1664774) (IC50 = 4.40 ± 0.05 μM). mdpi.com

Compound Target Hydrolase IC50 Value (μM)
6-bromo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxideα-Glucosidase1.08 ± 0.02
6-bromo-8-iodo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxideα-Glucosidase1.01 ± 0.05
Acarbose (standard)α-Glucosidase4.40 ± 0.05

This table provides a comparison of the inhibitory activities of quinazoline (B50416) 3-oxide derivatives and the standard drug acarbose against α-glucosidase.

Oxidoreductases catalyze the transfer of electrons from one molecule to another and are involved in a wide array of physiological and pathological processes. Chromone derivatives have been investigated for their inhibitory effects on several members of this enzyme class.

Monoamine Oxidase-B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.gov A study on extracts from an endogenous lichen fungus led to the isolation of 5-hydroxy-2-methyl-chroman-4-one, which was identified as a selective inhibitor of human MAO-B. nih.gov This compound exhibited an IC50 value of 3.23 μM for MAO-B, showing approximately 4-fold selectivity over MAO-A (IC50 = 13.97 μM). nih.gov Kinetic studies revealed it to be a reversible and competitive inhibitor with a Ki value of 0.896 μM. nih.gov Docking simulations indicated a higher binding affinity for MAO-B, attributed to a hydrogen bond with Cys172. nih.gov

Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a validated target for the treatment of hormone-dependent breast cancer. nih.gov While direct inhibition data for 6-methyl-3-phenyl-4H-chromen-4-one is not specified, related heterocyclic compounds have shown potent aromatase inhibitory activity. For example, vorozole, a triazole-based compound, is a potent aromatase inhibitor with a Ki value of 1 nM. nih.gov

Compound Target Oxidoreductase IC50 Value (μM) Ki Value (μM) Inhibition Type
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.230.896Reversible, Competitive
VorozoleAromatase-0.001-

This table summarizes the inhibitory activities of chroman-4-one and a related compound against specific oxidoreductases.

ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), are ATP-dependent efflux pumps that can confer multidrug resistance in cancer cells by extruding chemotherapeutic agents. nih.gov Flavonoids, a class of compounds that includes the chromone scaffold, are known to inhibit P-glycoprotein (P-gp), another ABC transporter. nih.gov The inhibitory mechanisms can involve blocking the substrate-binding site or interfering with ATP hydrolysis. nih.gov While direct data on this compound is limited, the broader class of flavonoid-like molecules shows potential for modulating ABC transporter activity. For instance, some flavonoids can decrease the expression of P-gp or competitively inhibit its transport function. nih.gov Elacridar, a dual inhibitor of ABCG2 and ABCB1, has been shown to restore the cytotoxicity of drugs that are substrates for these transporters. nih.gov

Telomerase is a reverse transcriptase that maintains telomere length and is overexpressed in the majority of human cancers, making it a prime target for anticancer drug development. nih.gov Dyskerin, a nucleolus RNA-binding protein, is an essential component of the telomerase holoenzyme. nih.govnih.gov It plays a vital role in the stability and activity of telomerase. nih.gov

A series of new trimethoxyphenyl-4H-chromen derivatives have been designed and synthesized as telomerase inhibitors that act by regulating the expression of dyskerin. nih.govnih.gov One of the most potent compounds, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (compound 5i), exhibited significant inhibitory activity against telomerase. nih.govnih.gov Further mechanistic studies confirmed that this compound exerts its effect by decreasing the expression of dyskerin, which in turn inhibits telomerase activity. nih.govnih.gov This novel mechanism of action highlights the potential of chromone derivatives as anticancer agents targeting telomerase through a unique regulatory pathway.

Anticancer Potential and Cellular Pathway Modulation (Strictly in vitro and Mechanistic Focus)

The 4H-chromen-4-one core is a privileged scaffold in the development of anticancer agents. Derivatives have shown significant efficacy in inhibiting cancer cell growth through various mechanisms, including the induction of programmed cell death (apoptosis).

Derivatives of the chromene and related heterocyclic structures have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. For instance, a series of C4-active methine-substituted 4H-chromenes were evaluated for their anti-proliferative activity against lung adenocarcinoma (A549), among others. researchgate.net Similarly, certain halogenated benzofuran (B130515) derivatives, which share structural motifs with chromenes, have shown promising cytotoxicity against liver carcinoma (HepG2), lung carcinoma (A549), and colon carcinoma (HCT116) cell lines. mdpi.com

The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. A novel quercetin-zinc (II) complex, which is based on a flavonoid structure similar to chromenes, was shown to induce apoptosis in both HepG2 and HCT116 cells. mdpi.com After a 48-hour treatment, the complex led to apoptosis in 27.2% of HepG2 cells and 13.6% of HCT116 cells. mdpi.com Further studies on other derivatives have confirmed apoptosis induction in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. researchgate.netjyu.fi For example, a palladium(II) complex induced apoptotic cell death by an 11-fold change in MCF-7 cells. jyu.fi

Table 1: Cytotoxic Activity of Chromen-4-one Analogs and Related Compounds Against Various Cancer Cell Lines

Compound Class Cell Line IC₅₀ (µM) Source
Methyl Benzofuran Derivative (7) A549 6.3 ± 2.5 mdpi.com
Methyl Benzofuran Derivative (7) HepG2 11 ± 3.2 mdpi.com
Methyl Benzofuran Derivative (8) A549 3.5 ± 0.6 mdpi.com
Methyl Benzofuran Derivative (8) HepG2 3.8 ± 0.5 mdpi.com
2-Methyl-6-ferrocenylpyrimidin-4(3H)-one MCF-7 17 ± 1 nih.gov
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16) HCT-116 240.2 mdpi.com
Pd(II) Complex MCF-7 1.18 jyu.fi
Pd(II) Complex HepG2 4.74 jyu.fi
Pd(II) Complex A549 5.22 jyu.fi

The anticancer activity of chromen-4-one derivatives is often rooted in their ability to interact with specific molecular targets and modulate key cellular signaling pathways.

EGFR Modulation: The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy. nih.gov Novel xanthine (B1682287)/chalcone hybrids and quinazoline-based thiazole (B1198619) derivatives have been developed as potent EGFR inhibitors. nih.govnih.gov One xanthine derivative demonstrated an IC₅₀ value of 0.3 µM against EGFR, which was more potent than the reference drug staurosporine. nih.gov This inhibition of EGFR can block downstream signaling pathways that control cell proliferation and survival.

Tubulin Polymerization: While some anticancer agents function by disrupting microtubule dynamics, studies on certain halogenated benzofuran derivatives showed they had a minimal effect on tubulin polymerization. mdpi.com However, these compounds were found to induce cell cycle arrest at the G2/M or S phases in HepG2 and A549 cells, suggesting alternative mechanisms for their antiproliferative effects. mdpi.com

MMP-2 Modulation: Matrix metalloproteinases (MMPs), such as MMP-2, play a role in cancer invasion and metastasis. While direct inhibition of MMP-2 by this compound has not been detailed, related natural product derivatives have shown the ability to downregulate MMP expression, indicating a potential avenue for investigation for the chromene class.

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP). nih.gov These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.

Derivatives of the chromone and flavone (B191248) scaffold have been identified as potent inhibitors of ABCG2. A specific chromone derivative, referred to as C4a, was found to be a potent and selective inhibitor of ABCG2 function. mdpi.com It effectively blocked the efflux of various fluorescent substrates mediated by ABCG2. mdpi.com Similarly, modifying the flavone baicalein (B1667712) by replacing its phenyl ring with a meta-carborane cluster significantly enhanced its affinity and inhibitory action against ABCG2. nih.gov Furthermore, a phenylfurocoumarin derivative was shown to reverse ABCG2-mediated resistance to the chemotherapy drug SN-38 in HCT-116 colon cancer cells and stimulated the transporter's ATP hydrolysis, suggesting direct interaction with the substrate-binding site. nih.govsciencegate.app These findings indicate that the chromen-4-one backbone is a promising template for developing agents that can overcome cancer drug resistance.

Antimicrobial, Antibacterial, Antifungal, and Antiparasitic Activities (In Vitro Studies)

The chromen-4-one scaffold is also a foundation for the development of potent antimicrobial agents, particularly against plant pathogenic bacteria.

In vitro bioassays have confirmed that derivatives of 4H-chromen-4-one exhibit significant antibacterial activity against several important plant pathogens.

Xanthomonas axonopodis pv. citri (causes citrus canker): A series of novel dithiocarbamate-containing 4H-chromen-4-one derivatives showed remarkable activity against this bacterium. One derivative, E6, had an EC₅₀ value of just 0.11 μg/mL, far superior to the commercial agents thiodiazole copper (59.97 μg/mL) and bismerthiazol (B1226852) (48.93 μg/mL). nih.gov Pyrimidine-containing 4H-chromen-4-one derivatives also displayed significant inhibitory effects. researchgate.net

Xanthomonas oryzae pv. oryzae (causes bacterial leaf blight of rice): Dithiocarbamate (B8719985) and pyrimidine (B1678525) derivatives of 4H-chromen-4-one were also effective against this pathogen. nih.govresearchgate.net Compound E14 from the dithiocarbamate series had an EC₅₀ of 1.58 μg/mL. nih.gov Another compound from the pyrimidine series (4c) showed an EC₅₀ of 14.9 μg/mL and was found to destroy the bacterial cell membrane. researchgate.net

Ralstonia solanacearum (causes bacterial wilt): This bacterium was also susceptible to 4H-chromen-4-one derivatives. nih.govresearchgate.net A pyrimidine-containing derivative (4h) demonstrated the best activity against R. solanacearum with an EC₅₀ value of 14.7 μg/mL. researchgate.net

Table 2: In Vitro Antibacterial Activity of 4H-Chromen-4-one Derivatives Against Plant Pathogens

Compound Series Bacterial Strain Most Active Compound EC₅₀ (µg/mL) Source
Dithiocarbamate-chromenone X. axonopodis pv. citri E6 0.11 nih.gov
Dithiocarbamate-chromenone X. oryzae pv. oryzae E14 1.58 nih.gov
Pyrimidine-chromenone X. axonopodis pv. citri 4c 15.5 researchgate.net
Pyrimidine-chromenone X. oryzae pv. oryzae 4c 14.9 researchgate.net
Pyrimidine-chromenone R. solanacearum 4h 14.7 researchgate.net

The antiviral potential of this chemical class has been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). Flavonoids, which are structurally defined by the 2-phenyl-4H-chromen-4-one framework, have been isolated from tobacco leaves and tested for anti-TMV activity. A compound identified as 8-formyl-4′-hydroxy-7-methoxy-6-methyl-flavone, which is a close structural analog of the subject compound, exhibited an anti-TMV inhibition rate of 18.4%. cabidigitallibrary.org Other related flavonoids showed similar or slightly higher inhibition rates, suggesting that the flavone/chromen-4-one skeleton is a viable starting point for developing new antiviral agents. cabidigitallibrary.org Studies on other heterocyclic compounds have also shown curative, protective, and inactivating activities against TMV. frontiersin.orgnih.govnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

There is a lack of specific studies in the available literature that evaluate the antioxidant and radical scavenging properties of this compound. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which are common for determining antioxidant capacity, have been performed on many phenolic compounds and flavonoid derivatives. nih.govnih.gov Despite this, specific results for this compound have not been reported.

Receptor Modulation and Ligand Binding Studies (e.g., GPR55, GPR18, GPR35, Somatostatin (B550006) Receptors)

No information could be found in the reviewed literature concerning the modulation of G protein-coupled receptors GPR55, GPR18, GPR35, or somatostatin receptors by this compound. While various complex chromen-4-one derivatives have been investigated as ligands for these receptors, particularly GPR35 and GPR55, the specific binding affinity and functional activity of this compound remain uncharacterized. acs.orgacs.orgnih.govnih.gov

Protein Binding Studies and Modulation of Macromolecular Interactions (e.g., Bovine Serum Albumin)

Specific studies on the interaction and binding of this compound with bovine serum albumin (BSA) are not available in the current body of scientific literature. Research has been published on the BSA binding of a structurally related Schiff's base derivative, 6-methyl-3-phenyliminomethyl-4H-chromen-4-one, which investigated its binding constant and mode of association. researchgate.net However, direct data for the protein binding characteristics of this compound itself is absent.

Advanced Computational Chemistry and Molecular Modeling for 4h Chromen 4 One Research

Quantum Chemical Calculations for Electronic and Structural Properties (e.g., Density Functional Theory (DFT), Hartree-Fock (HF), Quantum Theory of Atoms in Molecules (QTAIM))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to solve the Schrödinger equation approximately for many-electron systems, providing detailed information about molecular structure and electronic behavior. nih.gov DFT, in particular, has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. sciencesconf.orgnih.gov These methods are crucial for establishing a foundational understanding of 6-methyl-3-phenyl-4H-chromen-4-one.

Once the optimized geometry is obtained, the same theoretical level can be used to calculate the molecule's vibrational frequencies. These theoretical spectra can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computed structure. researchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as C=O stretching, C-H bending, or phenyl ring vibrations, providing a complete picture of the molecule's dynamic behavior. researchgate.net

ParameterPredicted ValueDescription
Bond Lengths (Å)
C=O~1.23 ÅCarbonyl bond in the chromenone ring.
C2=C3~1.36 ÅDouble bond within the pyrone ring.
C3-C(Phenyl)~1.48 ÅSingle bond connecting the chromenone and phenyl rings.
Bond Angles (˚)
O=C4-C4a~121°Angle involving the carbonyl group.
C2-C3-C(Phenyl)~125°Angle at the junction of the two ring systems.
Dihedral Angle (˚)
C2-C3-C(Phenyl)-C(Phenyl)~30-40°The twist angle between the chromenone and phenyl rings. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound based on DFT Calculations. These values are illustrative and based on typical findings for similar isoflavone (B191592) structures.

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. science.govscience.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For chromone (B188151) derivatives, this gap helps to understand charge transfer interactions within the molecule. science.govnih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around the molecule. nih.gov By plotting the electrostatic potential onto the electron density surface, regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) can be identified. nih.gov For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, positive potentials would be expected around the hydrogen atoms. nih.gov

Electronic PropertyPredicted Value / DescriptionSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability.
LUMO Energy ~ -2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.0 eVA larger gap suggests high kinetic stability and low chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Negative potential (red) localized on the carbonyl oxygen; Positive potential (blue) on ring hydrogens.Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding. nih.gov

Table 2: Predicted Electronic Properties of this compound from DFT Calculations. Values are representative for this class of compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in structure-based drug design, helping to rationalize the biological activity of a compound and to screen virtual libraries for potential drug candidates.

Docking simulations place the ligand into the binding site of a biological target and score the different poses based on their predicted binding affinity (often expressed in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction. researchgate.net For this compound, potential targets could include protein kinases, cholinesterases, or cyclooxygenases, which are common targets for chromone-based inhibitors. nih.govmdpi.com The simulation predicts the most likely binding mode, revealing the specific conformation the ligand adopts within the receptor's active site. This information is critical for understanding the structural basis of its activity and for designing more potent derivatives.

Protein Target ExamplePDB IDPredicted Binding Affinity (kcal/mol) for Chromone Scaffolds
Cyclin-Dependent Kinase 4 (CDK4)2W96-8.0 to -10.0
Acetylcholinesterase (AChE)4EY7-7.5 to -9.5 mdpi.com
Cyclooxygenase-2 (COX-2)5IKR-8.5 to -11.0 mdpi.com
Androgen Receptor (AR)2AX6-9.0 to -10.5 researchgate.net

Table 3: Illustrative Predicted Binding Affinities of Chromone-based Ligands with Various Biological Targets. These values are based on published docking studies of similar compounds and represent potential outcomes for this compound.

Beyond predicting binding affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Often formed between the ligand's carbonyl oxygen and hydrogen-bond-donating residues in the active site (e.g., Arginine, Lysine, Serine).

Hydrophobic Interactions: Involving the phenyl and methyl-substituted benzene (B151609) rings of the ligand with nonpolar residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket.

Pi-Pi Stacking: Possible between the aromatic rings of the chromone scaffold and aromatic residues like Tyrosine or Tryptophan.

Identifying these key interacting residues provides a detailed roadmap of the binding event and highlights which parts of the ligand are most important for its affinity and specificity. nih.gov This knowledge is invaluable for medicinal chemists looking to modify the structure to enhance potency or alter selectivity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce motion, offering a more realistic and dynamic view. springernature.com MD simulations model the atomic-level movements of the entire system (protein, ligand, and surrounding solvent) over time, typically on the nanosecond to microsecond timescale. nih.govnih.gov

By running an MD simulation on the best-ranked pose from a docking study, researchers can assess the stability of the predicted binding mode. escholarship.org If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand's position over time to quantify its movement and stability. Furthermore, MD simulations can reveal subtle conformational changes in the protein or ligand upon binding, which are often crucial for biological function but are missed by rigid docking approaches. nih.gov This technique allows for the study of the flexibility of the complex and the persistence of key interactions, providing a deeper understanding of the conformational dynamics and thermodynamic stability of the ligand-receptor complex.

Predictive Computational Studies: Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Predictive computational models are instrumental in modern drug discovery, allowing for the early assessment of a compound's potential efficacy and safety. For the 4H-chromen-4-one scaffold, including this compound, these methods provide crucial insights into how structural modifications influence biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4H-chromen-4-one derivatives, QSAR models are developed to predict their potency as inhibitors for various targets, such as kinases or enzymes involved in inflammation. researchgate.net These models help identify which structural features are critical for activity. For instance, studies on related 2-phenyl-4H-chromen-4-one derivatives have shown that the nature and position of substituents on both the chromenone core and the phenyl ring can dramatically affect inhibitory activity and selectivity against enzymes like cyclooxygenase-2 (COX-2). researchgate.net

In the context of this compound, a QSAR model would explore how modifications at various positions impact a specific biological endpoint. The methyl group at position 6 and the phenyl group at position 3 are key features. The model would analyze descriptors such as hydrophobicity, electronic effects (electron-donating or -withdrawing nature of substituents), and steric parameters. For example, adding a hydroxyl or methoxy (B1213986) group to the 3-phenyl ring could introduce hydrogen bonding capabilities, potentially enhancing interaction with a biological target. nih.gov

Table 1: Representative QSAR Model for this compound Derivatives

This table illustrates a hypothetical QSAR study, showing how different substituents on the 3-phenyl ring could modulate predicted biological activity against a kinase target.

Compound Modification (Substituent on 3-phenyl ring) Key Structural Descriptors Predicted Biological Activity (e.g., IC₅₀ in µM) Rationale for Activity Change
H (unsubstituted)Baseline15.0Baseline compound for comparison.
4'-OH (hydroxyl)Increased polarity, H-bond donor/acceptor3.5Potential for hydrogen bonding with active site residues. nih.gov
4'-OCH₃ (methoxy)Increased lipophilicity, H-bond acceptor8.2Fills a hydrophobic pocket while allowing for some polar interaction.
4'-Cl (chloro)Electron-withdrawing, increased lipophilicity6.5Enhances binding through halogen bonding or hydrophobic interactions.
4'-NO₂ (nitro)Strong electron-withdrawing, polar25.0Potential for unfavorable steric or electronic interactions in the binding site.

Note: The data presented in this table is illustrative and intended to represent the principles of QSAR analysis.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET prediction is a critical in silico process that evaluates the drug-like properties of a compound. A molecule with high potency but poor ADMET properties is unlikely to become a successful drug. Computational tools are used to predict these characteristics early in the discovery process, saving time and resources. For chromenone-based scaffolds, favorable physicochemical properties are often observed. acs.org

For this compound, ADMET models would assess parameters based on its structure. These predictions are often guided by established rules such as Lipinski's Rule of Five, which helps to evaluate oral bioavailability.

Table 2: Predicted ADMET Profile for this compound

ADMET Parameter Predicted Property Significance in Drug Development
Absorption HighPredicted to have good oral bioavailability based on Lipinski's rules (e.g., appropriate molecular weight and logP).
Distribution Moderate to HighLikely to distribute into tissues. May cross the blood-brain barrier depending on specific modifications.
Metabolism Potential for Phase I/II metabolismThe chromenone core and phenyl ring are susceptible to oxidation (cytochrome P450) and subsequent conjugation.
Excretion Primarily renal and/or biliaryMetabolites are expected to be more water-soluble for easier clearance.
Toxicity Low to ModerateGenerally considered non-toxic, but specific toxicophores could be introduced with modification. Predictive models would screen for potential carcinogenicity or cardiotoxicity.

In Silico Screening and Rational Drug Design Approaches for Novel 4H-Chromen-4-one Derivatives

In silico screening and rational drug design are powerful computational strategies that accelerate the discovery of new therapeutic agents by focusing on promising molecules and optimizing their structures for enhanced activity and selectivity.

In Silico Screening

Virtual or in silico screening involves computationally screening large libraries of chemical compounds against a specific biological target to identify potential "hits." For the 4H-chromen-4-one scaffold, this process can be used to discover novel derivatives with activity against targets like p38 MAP kinase, Rho-associated kinases (ROCK), or sirtuins. nih.govnih.govacs.org The process typically begins with a known three-dimensional protein structure. Molecular docking programs then predict how each compound in a virtual library binds to the target's active site, scoring and ranking them based on binding energy and interaction types (e.g., hydrogen bonds, hydrophobic contacts).

A typical workflow using the this compound core might involve:

Library Generation: Creating a virtual library of thousands of derivatives with diverse substituents at various positions on the chromenone ring.

Target Selection: Choosing a validated disease target, such as ROCK1 for diabetic retinopathy. nih.gov

Molecular Docking: Docking the library of compounds into the ATP-binding pocket of ROCK1.

Hit Identification: Selecting the top-ranked compounds based on their docking scores and interaction profiles for further experimental validation.

Rational Drug Design

Rational drug design is a more targeted approach that involves the iterative design and modification of a molecule based on a detailed understanding of its interaction with the biological target. This process often starts with a known inhibitor or a "hit" from a virtual screen. The goal is to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this process. nih.gov For example, after identifying a 4H-chromen-4-one derivative as an inhibitor, medicinal chemists would synthesize a series of analogues to probe the SAR. researchgate.netacs.org Computational modeling plays a key role in guiding these modifications. For instance, if docking studies show a void in the binding pocket near the 3-phenyl group of this compound, designers might add a substituent to fill that space and improve binding affinity. Studies have shown that for some targets, the planarity of the chromen-4-one core is critical for activity, and saturation of this ring system leads to a loss of inhibition. nih.gov

Table 3: Example of a Rational Drug Design Workflow for a 4H-Chromen-4-one Derivative

This table outlines a hypothetical workflow to optimize a lead compound against a target kinase.

Design Step Compound Modification Design Rationale Predicted Outcome
1. Lead Compound This compoundInitial hit from a screening campaign.Moderate binding affinity (e.g., 10 µM).
2. Iteration 1 Add a 4'-hydroxyl group to the 3-phenyl ring.Introduce a hydrogen bond donor to interact with a key serine residue in the active site.Improved binding affinity (e.g., 2 µM).
3. Iteration 2 Replace the 6-methyl group with a 6-chloro group.Introduce an electron-withdrawing group to modulate electronics and potentially form halogen bonds.Further improved affinity and selectivity (e.g., 0.5 µM).
4. Iteration 3 Link a short polyethylene (B3416737) glycol (PEG) chain to the 4'-hydroxyl group.Improve solubility and pharmacokinetic properties without disrupting core binding interactions.Maintained high affinity with better drug-like properties.

This systematic, computer-aided approach ensures that synthetic efforts are focused on compounds with the highest probability of success, significantly streamlining the drug discovery pipeline for novel 4H-chromen-4-one derivatives.

Emerging Research Frontiers and Future Directions for 4h Chromen 4 One Compounds

Integration of Advanced Synthetic Methodologies for Enhanced Chemical Space Diversification and Library Generation

The exploration of the full potential of 4H-chromen-4-one derivatives is intrinsically linked to the development of advanced and efficient synthetic methodologies. The past decade has seen a surge in innovative synthetic approaches that allow for the creation of large and diverse libraries of these compounds. nih.govspectroscopyonline.com

Modern synthetic strategies are moving away from traditional, often harsh, multi-step procedures towards more elegant and efficient one-pot and multicomponent reactions. rsc.orgacs.org These methods offer significant advantages, including reduced reaction times, higher yields, and greater atom economy. For example, one-pot three-component reactions of an enolizable compound, malononitrile, and arylaldehydes have been effectively promoted by reusable magnetic nanocatalysts to produce 2-amino-4H-chromene derivatives in high yields under solvent-free conditions. irb.hr

Other advanced methods that are expanding the chemical space of 4H-chromen-4-ones include:

Intramolecular Wittig Reactions: This approach provides a simpler and more efficient route to 4H-chromen-4-ones from the corresponding silyl (B83357) esters of O-acyl(aroyl)salicylic acids, avoiding the harsh conditions of traditional methods. youtube.com

Radical-Induced Cascade Annulation/Hydrocarbonylation: A novel, metal- and solvent-free cascade reaction using air as the oxygen source has been developed for the construction of 2-aryl-4H-chromen-4-ones, demonstrating excellent functional group tolerance and scalability. nih.gov

Palladium-Catalyzed Intramolecular Acylation: This method has been successfully applied to the synthesis of a diverse library of functionalized flavonoids. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an efficient method for the base-mediated aldol (B89426) condensation in the synthesis of substituted chroman-4-one derivatives. acs.org

These advanced synthetic tools are crucial for generating novel 4H-chromen-4-one derivatives with a wide range of substituents, enabling a more thorough exploration of their structure-activity relationships (SAR).

Deepening Mechanistic Understanding of Complex Cellular and Molecular Interactions

A key frontier in 4H-chromen-4-one research is the elucidation of their precise mechanisms of action at the cellular and molecular levels. While many derivatives have been identified with potent biological activities, a deeper understanding of how they interact with their biological targets is essential for the development of more effective and selective therapeutic agents.

Recent studies have begun to unravel these complex interactions. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. rsc.orgresearchgate.net This inhibition leads to a downregulation in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.orgresearchgate.netlongdom.org

In the context of cancer, some chromen-4-one compounds have been found to control tumor progression by modulating the expression of pro-inflammatory genes like TNF-α and vascular endothelial growth factor (VEGF). researchgate.net The ability of these compounds to block key inflammatory factors, which are often upregulated in tumors, represents a promising therapeutic strategy. researchgate.net

Furthermore, the discovery of 4H-chromen-4-one derivatives as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK) has opened up new avenues for understanding their role in cellular processes. rsc.orgresearchgate.net The mechanism of action of these inhibitors is being investigated through detailed structure-activity relationship studies and their effects on cellular models. rsc.orgresearchgate.net The development of such targeted inhibitors allows for a more precise dissection of the signaling pathways involved in various diseases.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The structural versatility of the 4H-chromen-4-one scaffold allows it to interact with a wide range of biological targets, leading to the exploration of its therapeutic potential in a variety of diseases. Researchers are increasingly identifying novel molecular targets for these compounds, moving beyond traditional areas of investigation.

Some of the exciting new targets and therapeutic areas for 4H-chromen-4-one derivatives include:

Biological TargetTherapeutic AreaKey Findings
Telomerase and Dyskerin CancerNovel trimethoxyphenyl-4H-chromen derivatives have been shown to inhibit telomerase activity by downregulating the expression of dyskerin, a key protein in the telomerase complex. nih.gov
Rho Kinase (ROCK) Diabetic Retinopathy, Cancer4H-chromen-4-one derivatives have been identified as a new class of selective ROCK inhibitors, showing potential for the treatment of diabetic retinopathy and other diseases where ROCK is implicated. rsc.orgresearchgate.netbirmingham.ac.uk
G Protein-Coupled Receptor 55 (GPR55) Inflammation, Neuropathic Pain, CancerA series of chromen-4-one-2-carboxylic acid derivatives have been developed as potent and selective ligands for the lipid-activated orphan receptor GPR55, with tunable efficacy from antagonist to full agonist. researchgate.netnih.gov
Sirtuin 2 (SIRT2) Neurodegenerative DisordersSubstituted chromone (B188151) and chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.org
Sigma (σ) Receptors Alzheimer's Disease, Neuropathic PainCertain 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have been found to be affine σ1/σ2 ligands, representing a promising avenue for the development of multi-target agents for neurological disorders. researchgate.net
Microtubules GlioblastomaNovel 4-Aryl-4H-chromene derivatives have been designed as microtubule-targeting agents with potent anti-glioblastoma efficacy. irb.hr

The identification of these novel targets highlights the immense potential of 4H-chromen-4-one compounds to address unmet medical needs in a range of therapeutic areas.

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Research

The integration of computational methods with experimental research has become a powerful paradigm in modern drug discovery, and the field of 4H-chromen-4-one research is no exception. Synergistic approaches that combine synthesis, biological evaluation, and in silico studies are accelerating the identification and optimization of lead compounds.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a protein target. This information is invaluable for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. For example, in the development of selective COX-2 inhibitors, molecular docking studies were used to show how a 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivative could fit into the active site of the enzyme, with the methylsulfonyl group occupying a secondary pocket. birmingham.ac.uk

Similarly, computational studies have been instrumental in the development of 4H-chromene-based indole-pyrimidine hybrids as antioxidant and antimicrobial agents. nih.gov Molecular docking against NADPH oxidase provided insights into the binding interactions responsible for the observed antioxidant activity. nih.gov The design of chromene-azo sulfonamide hybrids as potential anticancer agents targeting the EGFR receptor has also been guided by pharmacophoric modeling and molecular docking.

Furthermore, Density Functional Theory (DFT) calculations are being employed to investigate the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of new 4H-chromen-4-one derivatives, providing a deeper understanding of their fundamental properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also being used to assess the drug-like properties of newly synthesized compounds at an early stage.

Application of Advanced Analytical Techniques for Real-Time and In-Situ Mechanistic Studies

A significant emerging frontier is the application of advanced analytical techniques for the real-time and in-situ monitoring of both the synthesis and biological interactions of 4H-chromen-4-one compounds. These methods provide unprecedented insights into reaction kinetics, mechanisms, and the dynamic behavior of these molecules in complex biological environments.

Process Analytical Technology (PAT) is a framework that is revolutionizing pharmaceutical manufacturing by enabling real-time monitoring and control of processes. rsc.orgacs.orgrsc.orgnih.gov The application of PAT tools, such as in-situ spectroscopy (FTIR, Raman, NMR), to the synthesis of 4H-chromen-4-ones can provide a deeper understanding of reaction pathways and kinetics, leading to more robust and efficient manufacturing processes. rsc.org For instance, in-situ Raman spectroscopy has been successfully used to monitor mechanochemical reactions in real-time, providing direct insights into the formation of products and intermediates. nih.govnih.gov This technique could be invaluable for studying the solid-state synthesis of 4H-chromen-4-one derivatives.

In the realm of biological interactions, techniques like surface plasmon resonance (SPR) and stopped-flow analysis allow for the real-time kinetic study of binding events between 4H-chromen-4-one derivatives and their protein targets. rsc.orgresearchgate.net These methods can provide crucial data on association and dissociation rate constants, which are essential for understanding the mechanism of action. rsc.org

Furthermore, the development of biosensors offers a powerful approach for the real-time detection of biological interactions in living cells. spectroscopyonline.com While not yet specifically applied to 4H-chromen-4-ones, the principles of creating fluorescence-based biosensors that change their signal upon binding to a target molecule could be adapted to study the cellular uptake and target engagement of these compounds. spectroscopyonline.com The use of environment-sensing dyes with fluorescence lifetime imaging microscopy (FLIM) is another promising avenue for developing live-cell biosensors. The integration of these advanced analytical techniques will undoubtedly play a pivotal role in shaping the future of 4H-chromen-4-one research.

Q & A

Q. What are the optimized synthetic routes for 6-methyl-3-phenyl-4H-chromen-4-one, and how can purity be validated?

Methodological Answer: A common approach involves cyclization of substituted chalcones or condensation reactions using malonic acid derivatives. For example, substituted chromenones can be synthesized via base-catalyzed reactions (e.g., NaOH in ethanol) with hydrogen peroxide as an oxidizing agent . Post-synthesis, purity is validated using:

  • FTIR : To confirm functional groups (e.g., carbonyl stretch at ~1647 cm⁻¹ for the chromenone core) .
  • NMR : Key signals include δ 8.23 ppm (aromatic protons) and δ 177.6 ppm (carbonyl carbon) in 1H^{1}\text{H} and 13C^{13}\text{C} NMR, respectively .
  • Mass Spectrometry : A molecular ion peak at m/z 147 (M+1) confirms the molecular weight .

Q. How can substituent effects on the chromenone core influence bioactivity?

Methodological Answer: Substituents like methyl or phenyl groups alter electronic and steric properties, impacting binding to biological targets. For instance:

  • Methyl groups (e.g., at C6) enhance lipophilicity, potentially improving membrane permeability .
  • Halogenation (e.g., chloro or fluoro at C7/C8) can increase antimicrobial activity by interacting with bacterial enzymes .
  • Phenyl rings at C3 enable π-π stacking with protein residues, as seen in docking studies of similar chromenones .

Q. What analytical techniques are critical for characterizing chromenone derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELX for refinement .
  • HPLC : Monitors reaction progress and purity.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature reactions .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved when refining chromenone structures?

Methodological Answer: Contradictions often arise from twinning or poor diffraction quality. Strategies include:

  • SHELXL Refinement : Use of restraints for bond lengths/angles and incorporation of solvent molecules via SQUEEZE (in PLATON) to improve data quality .
  • High-Resolution Data : Collect data at synchrotron facilities to enhance resolution (<1.0 Å) .
  • Validation Tools : Cross-check with CCDC databases to identify outliers in bond parameters .

Q. What computational methods are effective for predicting the bioactivity of chromenone derivatives?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., bacterial DNA gyrase) using crystal structures from the PDB .
  • QSAR Models : Correlate substituent electronegativity or logP values with antimicrobial IC50_{50} data .
  • DFT Calculations : Predict reactive sites (e.g., electrophilic C4 carbonyl) for functionalization .

Q. How do reaction conditions (solvent, catalyst) impact yields in chromenone synthesis?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require stringent drying .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) accelerate cyclization via Friedel-Crafts mechanisms, while K2_2CO3_3 aids in deprotonation for nucleophilic substitutions .
  • Temperature : Mild conditions (40–60°C) prevent decomposition of sensitive groups like epoxides .

Q. What strategies mitigate degradation during functionalization of the chromenone core?

Methodological Answer:

  • Protecting Groups : Temporarily shield reactive hydroxyls using acetyl or TMS groups during alkylation/arylation .
  • Low-Temperature Reactions : Reduce thermal degradation (e.g., below 0°C for epoxide ring-opening) .
  • Inert Atmosphere : Use N2_2/Ar to prevent oxidation of electron-rich aromatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.